molecular formula C15H11BrClNO B3351462 2-(Bromomethyl)-9-chloro-7-methoxyacridine CAS No. 362019-60-1

2-(Bromomethyl)-9-chloro-7-methoxyacridine

Cat. No. B3351462
CAS RN: 362019-60-1
M. Wt: 336.61 g/mol
InChI Key: ZSYVLKKYNOTLEO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Antiparasitic Properties

Research has shown that acridine derivatives, including those related to 2-(Bromomethyl)-9-chloro-7-methoxyacridine, have potent antiparasitic properties. Compounds in the 2-methoxyacridine series, especially their dimeric and tetrameric derivatives, demonstrated strong in vitro antiparasitic effects against Leishmania infantum. These effects varied based on the nature of substituted groups, suggesting potential as multitarget drugs affecting DNA, protein, and lipid metabolism (Di Giorgio et al., 2003).

DNA Interaction and Structural Studies

Studies on oligonucleotides linked to acridine derivatives, including those structurally similar to 2-(Bromomethyl)-9-chloro-7-methoxyacridine, revealed insights into DNA interaction. The binding properties of these conjugates with DNA were explored, indicating potential applications in understanding DNA structure and function (Asseline et al., 1996).

Spectroscopic and Binding Studies

Spectroscopic investigations have utilized acridine derivatives, closely related to 2-(Bromomethyl)-9-chloro-7-methoxyacridine, to understand DNA-histone complexes and nucleic acid interactions. These studies provided valuable insights into the molecular dynamics and interactions within biological systems, highlighting the versatility of acridine compounds in research applications (Sinha et al., 1979).

Chemical Synthesis and Derivatization

Research into the synthesis and derivatization of acridine compounds, including those similar to 2-(Bromomethyl)-9-chloro-7-methoxyacridine, has expanded the possibilities for creating novel compounds with diverse biological activities. These studies have opened pathways for developing new drugs and diagnostic tools (Tehrani et al., 2000).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity information, recommended protective measures, and procedures for dealing with spills or exposure .

properties

IUPAC Name

2-(bromomethyl)-9-chloro-7-methoxyacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c1-19-10-3-5-14-12(7-10)15(17)11-6-9(8-16)2-4-13(11)18-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYVLKKYNOTLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=CC(=C3)CBr)N=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616306
Record name 2-(Bromomethyl)-9-chloro-7-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362019-60-1
Record name 2-(Bromomethyl)-9-chloro-7-methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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